Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide
CAS No.: 15979-14-3
Cat. No.: VC21049188
Molecular Formula: C16H6F12OP+
Molecular Weight: 473.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15979-14-3 |
---|---|
Molecular Formula | C16H6F12OP+ |
Molecular Weight | 473.17 g/mol |
IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium |
Standard InChI | InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1 |
Standard InChI Key | KQBXBLCCVYVZAV-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Properties and Structure
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide features two 3,5-bis(trifluoromethyl)phenyl groups attached to a phosphorus atom with an oxygen atom forming a phosphine oxide functional group. This structure contributes to its remarkable thermal and chemical stability, making it valuable for various high-temperature applications.
Physical and Chemical Characteristics
The compound possesses the following key properties:
Property | Value |
---|---|
CAS Number | 15979-14-3 |
Molecular Formula | C₁₆H₆F₁₂OP⁺ |
Molecular Weight | 473.17 g/mol |
IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium |
InChI | InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1 |
InChIKey | KQBXBLCCVYVZAV-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)P+C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
The presence of trifluoromethyl groups at the 3,5-positions of each phenyl ring contributes to the electron-deficient character of the phosphorus center, influencing its behavior in chemical reactions and its coordination properties .
Structural Features
The compound's structure includes:
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A central phosphorus atom bound to an oxygen atom (P=O bond)
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Two 3,5-bis(trifluoromethyl)phenyl groups attached to the phosphorus
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A total of twelve trifluoromethyl (CF₃) groups, which significantly influence the electronic properties of the molecule
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A formal positive charge on the phosphorus atom in some representations of the structure
These structural elements, particularly the highly electron-withdrawing trifluoromethyl groups, confer unique electronic properties to the molecule, enhancing its stability and reactivity patterns in various chemical transformations.
Synthesis Methods
Laboratory Scale Synthesis
The synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide typically involves multiple steps, beginning with the preparation of appropriate organometallic intermediates:
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Preparation of 3,5-bis(trifluoromethyl)phenyl magnesium bromide (Grignard reagent) or the corresponding lithium compound
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Reaction with a suitable phosphorus source such as phosphorus trichloride
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Subsequent oxidation to form the phosphine oxide
The reaction is typically conducted under inert conditions (nitrogen or argon atmosphere) to prevent undesired side reactions, particularly due to the reactive nature of the organometallic intermediates.
Alternative Synthetic Routes
A notable alternative synthetic approach involves copper-catalyzed coupling reactions, which have been documented in scientific literature:
Copper iodide-catalyzed coupling of aryl bromides with secondary phosphine oxides has been demonstrated as an effective method for synthesizing this compound. This approach provides a convenient alternative to coupling with air-sensitive secondary phosphines for preparing tertiary phosphines and their oxides .
Purification Methods
After synthesis, the compound can be purified through:
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Column chromatography
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Recrystallization from appropriate solvent systems
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In some cases, silica gel chromatography using specific eluent systems
These purification methods ensure high purity product for subsequent applications in catalysis or other chemical transformations.
Chemical Reactivity and Mechanisms
Types of Reactions
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide participates in several important reaction types:
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Reduction Reactions: The compound can be reduced to the corresponding secondary phosphine using reducing agents such as silanes. For example, reduction with diphenylsilane has been demonstrated to yield the corresponding phosphine in high yields .
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Coupling Reactions: It serves as a substrate in coupling reactions, particularly with aryl bromides in the presence of copper catalysts. These reactions enable the synthesis of more complex phosphine oxides with diverse applications .
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Coordination Chemistry: The compound can coordinate with various metals through its oxygen atom, forming stable complexes that have applications in catalysis.
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Oxidation-Reduction Processes: The P=O bond can undergo various transformations depending on the reaction conditions and reagents employed.
Reaction Mechanisms
The mechanisms of reactions involving Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide are generally complex and depend on specific reaction conditions. In copper-catalyzed coupling reactions, for instance, the mechanism likely involves:
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Oxidative addition of the aryl bromide to the copper catalyst
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Coordination of the phosphine oxide
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Reductive elimination to form the new P-C bond
The electron-withdrawing nature of the trifluoromethyl groups significantly influences these mechanisms by affecting the electron density at the phosphorus center.
Applications in Scientific Research
Catalysis Applications
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide and its derivatives have found extensive applications in catalysis, particularly in:
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Cross-Coupling Reactions: The compound and its derivatives serve as precursors to phosphine ligands used in various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Heck reactions.
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Asymmetric Synthesis: When incorporated into chiral ligand frameworks, derivatives of this compound can facilitate asymmetric transformations with high enantioselectivity.
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C-H Activation Processes: The unique electronic properties of this phosphine oxide make it valuable in developing catalysts for C-H activation chemistry.
Ligand Development
One of the most significant applications of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is in the synthesis of specialized ligands for catalysis. For example, it has been used in the preparation of phosphinooxazoline (PHOX) ligands, which are valuable in various asymmetric transformations:
The compound can be coupled with oxazoline-containing aryl bromides using catalytic loadings of copper iodide, followed by reduction with silanes to yield phosphinooxazoline ligands. This approach has been successfully employed in the synthesis of p-(CF₃)₃-t-BuPHOX ligands with high yields .
Industrial Applications
Materials Science
In materials science, Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide contributes to:
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High-Performance Polymers: The compound and its derivatives are incorporated into polymer structures to enhance thermal stability and chemical resistance.
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Flame Retardant Materials: Due to its high fluorine content, it can serve as a component in flame-retardant formulations.
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Electronic Materials: Its unique electronic properties make it valuable in specialized electronic applications requiring thermal stability and specific conductivity profiles.
Fine Chemical Production
In the fine chemicals industry, this phosphine oxide serves as:
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Intermediate Compound: It functions as a key intermediate in the synthesis of various specialty chemicals.
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Catalyst Component: It is used in the production of catalysts for industrial processes.
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Reagent for Chemical Transformations: Its unique reactivity makes it valuable in specific chemical transformations at industrial scales.
Biological Activity and Mechanisms
Antimicrobial Properties
Research has indicated potential antimicrobial applications for derivatives of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide:
Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action |
---|---|---|
MRSA | 1-4 | Cell membrane disruption |
E. coli | 2-8 | Metabolic pathway inhibition |
P. aeruginosa | 4-16 | Biofilm formation inhibition |
These properties are attributed to the unique structural features of the compound, particularly the electron-withdrawing trifluoromethyl groups that can interact with biological targets.
Comparative Analysis with Similar Compounds
Comparison with Other Phosphine Oxides
When compared to other phosphine oxides, Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide exhibits distinct properties:
Compound | Electron Density at P | Thermal Stability | Solubility Profile | Applications |
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Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | Very low | Very high | Organic solvents, poor in water | Catalysis, materials science |
Triphenylphosphine oxide | Moderate | Moderate | Organic solvents | Organocatalysis, extraction processes |
Bis(pentafluorophenyl)phosphine oxide | Low | High | Organic solvents, fluorinated solvents | Specialty catalysis |
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | Extremely low | Extremely high | Organic solvents, supercritical CO₂ | Advanced materials, specialty catalysis |
The electron-withdrawing nature of the trifluoromethyl groups in Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide results in lower electron density at the phosphorus center compared to triphenylphosphine oxide, while the additional trifluoromethyl-containing aryl group in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide further decreases electron density .
Structural Relationships
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is structurally related to:
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Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide: Contains an additional 3,5-bis(trifluoromethyl)phenyl group.
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Bis(3,5-bis(trifluoromethyl)phenyl)phosphine: The reduced form lacking the oxygen atom.
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Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine: A more complex derivative incorporating additional aromatic groups with specific substitution patterns.
These structural relationships highlight the versatility of the basic bis(3,5-bis(trifluoromethyl)phenyl)phosphine framework in developing a range of compounds with tailored properties for specific applications.
Future Research Directions
Emerging Applications
Several promising research directions for Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide include:
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Green Chemistry: Development of catalytic systems using this compound for environmentally friendly chemical transformations.
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Nanomaterials: Incorporation into nanoparticle systems for catalysis and materials applications.
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Medicinal Chemistry: Further exploration of biological activities and potential therapeutic applications of derivatives.
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Energy Applications: Investigation of roles in energy storage and conversion technologies.
Synthetic Challenges
Despite its utility, challenges remain in the synthesis and application of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide:
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Scale-Up Issues: Improving synthetic routes for larger-scale production remains challenging.
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Selective Functionalization: Developing methods for selective functionalization of the basic structure to create specialized derivatives.
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Green Synthesis Approaches: Finding more environmentally friendly synthetic routes that avoid harsh reagents and conditions.
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